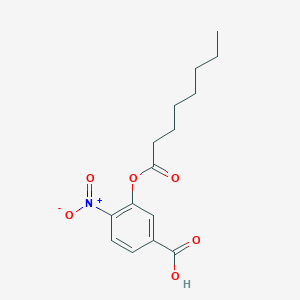![molecular formula C8H16N2O4 B124916 tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate CAS No. 146540-02-5](/img/structure/B124916.png)
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is a chemical compound that is commonly used in scientific research. It is also known as BOC-HOMOc, and its chemical formula is C10H20N2O4. This compound is of great interest to researchers due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is not fully understood. However, it is believed to act as a carbonylating agent and a nucleophile in organic reactions.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is its high purity. This makes it a valuable reagent in scientific research. Additionally, its simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. One potential area of interest is the development of new synthetic routes for this compound. Additionally, researchers may investigate the use of this compound in the synthesis of novel organic compounds. Finally, further studies may be conducted to better understand the mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate involves the reaction of tert-butyl carbamate with oxalic acid dihydrate, followed by the addition of hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide to yield tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. This synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is commonly used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used as a protecting group for the amino acid side chains during peptide synthesis. Additionally, it is used as a building block for the synthesis of various organic compounds.
Propiedades
Número CAS |
146540-02-5 |
|---|---|
Nombre del producto |
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate |
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10(4)13/h13H,5H2,1-4H3,(H,9,12) |
Clave InChI |
RBBSROYJAJGKIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)N(C)O |
Sinónimos |
Carbamic acid, [2-(hydroxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




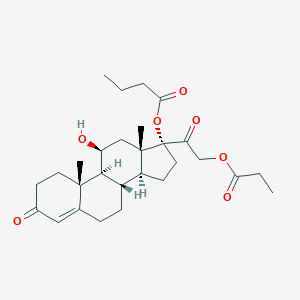
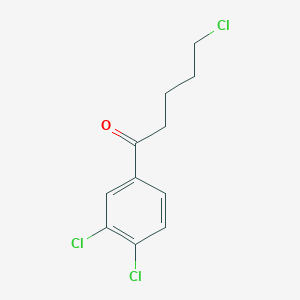
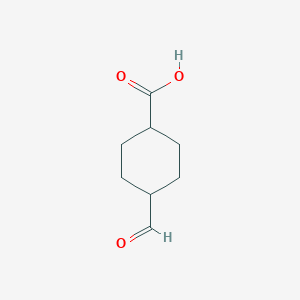
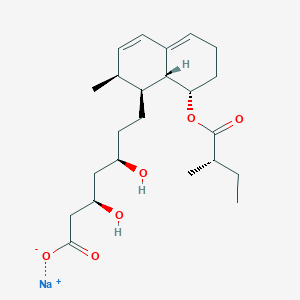
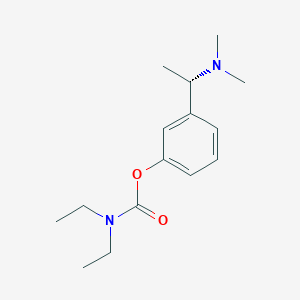
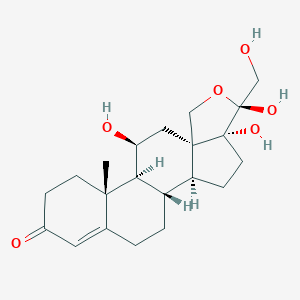
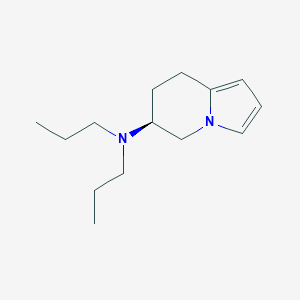

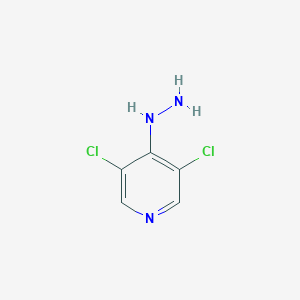
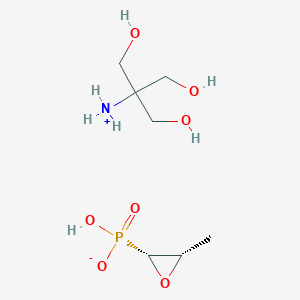
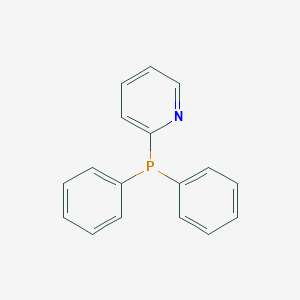
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
